
(4S,6S)-4,6-diphenyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,6S)-4,6-diphenyloxan-2-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxan-2-one ring structure, which is substituted with two phenyl groups at the 4 and 6 positions. The stereochemistry of the compound is defined by the (4S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4,6-diphenyloxan-2-one typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are often used to isolate the pure enantiomer from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,6S)-4,6-diphenyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-2-one ring to an oxane ring, forming alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4S,6S)-4,6-diphenyloxan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4S,6S)-4,6-diphenyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,6R)-4,6-diphenyloxan-2-one: The enantiomer of (4S,6S)-4,6-diphenyloxan-2-one with opposite stereochemistry.
(4S,6S)-4,6-diphenyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of an oxan-2-one ring.
(4S,6S)-4,6-diphenyl-2-oxazolidinone: A related compound with an oxazolidinone ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxan-2-one ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
189443-64-9 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
(4S,6S)-4,6-diphenyloxan-2-one |
InChI |
InChI=1S/C17H16O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
InChI-Schlüssel |
CHNFBCRXOMJHIK-HOTGVXAUSA-N |
Isomerische SMILES |
C1[C@@H](CC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(CC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


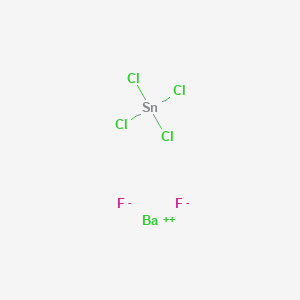

![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)

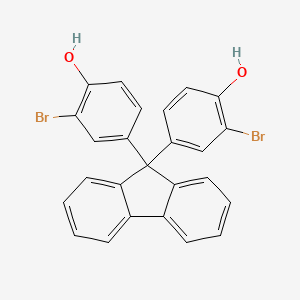
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
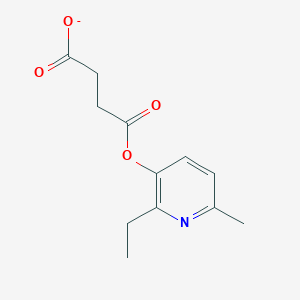
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)

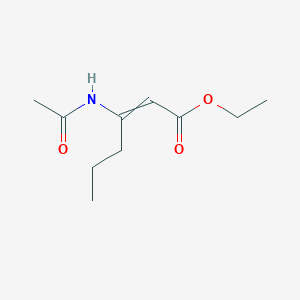
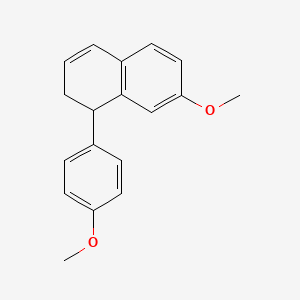
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)

![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
